molecular formula C9H7ClN2O B15230201 5-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde

5-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde

Cat. No.: B15230201
M. Wt: 194.62 g/mol
InChI Key: FBUHMLQRXYSRFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde is a heterocyclic compound that belongs to the pyrrolopyridine family This compound is characterized by the presence of a chlorine atom at the 5-position, a methyl group at the 1-position, and an aldehyde group at the 2-position of the pyrrolo[3,2-b]pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, starting from 5-chloro-1-methylpyrrole, the compound can be synthesized by reacting it with suitable aldehyde precursors under acidic or basic conditions. The reaction typically requires the use of solvents such as dichloromethane or ethanol and may involve catalysts like Lewis acids or bases to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

5-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
  • 5-chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylate
  • 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

Uniqueness

5-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde is unique due to the presence of both a chlorine atom and an aldehyde group on the pyrrolo[3,2-b]pyridine ring system. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C9H7ClN2O

Molecular Weight

194.62 g/mol

IUPAC Name

5-chloro-1-methylpyrrolo[3,2-b]pyridine-2-carbaldehyde

InChI

InChI=1S/C9H7ClN2O/c1-12-6(5-13)4-7-8(12)2-3-9(10)11-7/h2-5H,1H3

InChI Key

FBUHMLQRXYSRFU-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C1C=O)N=C(C=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.